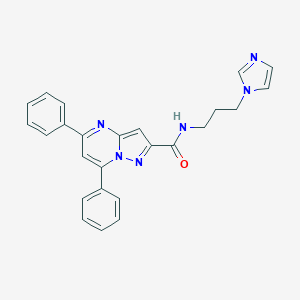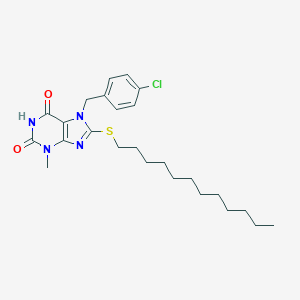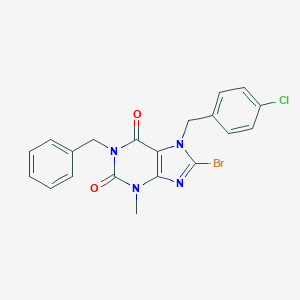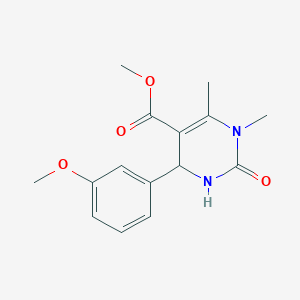![molecular formula C21H17ClN2O2 B404599 N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide](/img/structure/B404599.png)
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide is an organic compound with the molecular formula C21H17ClN2O2 It is characterized by the presence of a chloroaniline group, a carbonyl group, and a methylbenzamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide typically involves the reaction of 3-chloroaniline with 3-isocyanatobenzoyl chloride, followed by the addition of 2-methylbenzoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-{3-[(3-bromoanilino)carbonyl]phenyl}-2-methylbenzamide
- N-{3-[(3-fluoroanilino)carbonyl]phenyl}-2-methylbenzamide
- N-{3-[(3-iodoanilino)carbonyl]phenyl}-2-methylbenzamide
Uniqueness
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide is unique due to the presence of the chloro group, which can influence its reactivity and interaction with molecular targets. The chloro group can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its analogs with different halogen substitutions.
Eigenschaften
Molekularformel |
C21H17ClN2O2 |
|---|---|
Molekulargewicht |
364.8g/mol |
IUPAC-Name |
N-[3-[(3-chlorophenyl)carbamoyl]phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C21H17ClN2O2/c1-14-6-2-3-11-19(14)21(26)24-17-9-4-7-15(12-17)20(25)23-18-10-5-8-16(22)13-18/h2-13H,1H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
KLFCJJLWYHSHGU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404516.png)
![N-(5-chloro-2-hydroxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404517.png)
![(5,7-Diphenylpyrazolo[1,5-a]pyrimidin-2-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B404518.png)
![N-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404521.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404522.png)
![5,7-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404523.png)
![N-(4-chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B404524.png)

![N-(5-methyl-1,2-oxazol-3-yl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B404526.png)


![3-methyl-7-(2-phenylethyl)-8-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]purine-2,6-dione](/img/structure/B404535.png)
![8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B404539.png)

